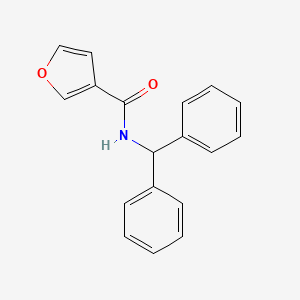

N-benzhydrylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-benzhydrylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18(16-11-12-21-13-16)19-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQSLBNRCJSLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzhydrylfuran 3 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-benzhydrylfuran-3-carboxamide reveals a primary disconnection at the amide bond, yielding two key precursors: furan-3-carboxylic acid and benzhydrylamine. This disconnection is the most logical and common strategy for amide synthesis.

Figure 1: Retrosynthetic Analysis of this compound

Further retrosynthetic analysis of furan-3-carboxylic acid can be considered. One viable route involves the aromatization of a suitable dihydrofuran precursor. For instance, 4-trichloroacetyl-2,3-dihydrofuran can be aromatized and subsequently hydrolyzed to furnish furan-3-carboxylic acid. researchgate.net This multi-step approach highlights the challenges associated with functionalizing the 3-position of the furan (B31954) ring, which is less reactive than the 2- and 5-positions towards electrophilic substitution. researchgate.net

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be approached through both linear and convergent strategies.

Multi-step Synthesis Methodologies and Yield Optimization

The multi-step synthesis of this compound primarily revolves around the preparation of the furan-3-carboxylic acid precursor, followed by the amide bond formation. A key methodology for obtaining furan-3-carboxylic acid involves the reaction of 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This starting material can be aromatized, and the resulting 3-trichloroacetylfuran can be hydrolyzed under basic conditions to yield furan-3-carboxylic acid. researchgate.net

The amide coupling step itself requires careful optimization to maximize the yield. Common methods for amide bond formation include:

Activation of the carboxylic acid: Furan-3-carboxylic acid can be converted to a more reactive species, such as an acyl chloride, mixed anhydride, or an activated ester. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) is also a standard practice. nih.gov

Reaction with benzhydrylamine: The activated carboxylic acid derivative is then reacted with benzhydrylamine to form the desired amide.

Reaction Condition Optimization for Enhanced Selectivity and Yield

To enhance the selectivity and yield of the this compound synthesis, several factors in the amide coupling step must be considered. numberanalytics.com

| Parameter | Considerations for Optimization |

| Coupling Reagent | The choice of coupling reagent can significantly impact the yield and purity of the product. Common options include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The selection depends on the specific substrates and desired reaction conditions. |

| Solvent | The solvent should be inert to the reaction conditions and capable of dissolving both starting materials. Aprotic polar solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently used. nih.govnumberanalytics.com |

| Temperature | The reaction temperature can influence the rate of reaction and the formation of side products. While some coupling reactions proceed at room temperature, others may require cooling to suppress side reactions or heating to drive the reaction to completion. numberanalytics.com |

| Base | The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine. |

| Stoichiometry | The molar ratio of the coupling reagent, base, and reactants should be carefully controlled to maximize the conversion of the limiting reagent and minimize the formation of byproducts. |

By systematically screening these parameters, it is possible to identify the optimal conditions for the synthesis of this compound with high yield and purity.

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing the reaction under solvent-free conditions. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. semanticscholar.org

For the amide bond formation step, solvent-free methods catalyzed by boric acid have been reported for the synthesis of various amides, offering a greener alternative to traditional methods. semanticscholar.org

Innovative Synthetic Routes and Methodological Advancements

Recent advancements in organic synthesis offer innovative approaches to the preparation of this compound.

Catalytic Approaches in Amide Bond Formation

The direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation from a green chemistry perspective, as it avoids the need for activating agents and generates water as the only byproduct. Various catalytic systems have been developed for this purpose, including those based on boric acid and other Lewis acids. semanticscholar.org The application of such catalytic methods to the synthesis of this compound could significantly improve the efficiency and sustainability of the process.

| Catalyst Type | Example | Advantages |

| Boric Acid | B(OH)₃ | Inexpensive, low toxicity, can be used under solvent-free conditions. semanticscholar.org |

| Zirconium Catalysts | ZrCl₄ | Effective for the amidation of a wide range of carboxylic acids and amines. |

| Titanium Catalysts | Ti(OiPr)₄ | Readily available and effective for direct amidation. |

| Enzymatic Catalysis | Lipases | High selectivity, mild reaction conditions, environmentally benign. |

The exploration of these catalytic approaches for the synthesis of this compound represents a promising avenue for future research and development.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation in the synthesis of amides, including furan carboxamides, has been shown to be highly effective. researchgate.netnih.govmdpi.com

The synthesis of this compound would typically involve the coupling of furan-3-carboxylic acid or its activated derivative with benzhydrylamine. Under microwave irradiation, this amidation reaction can be significantly expedited. The key principle behind this acceleration is the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to a rapid increase in temperature and reaction rate. nih.gov

Detailed Research Findings:

Research on the microwave-assisted synthesis of related furan carboxamides, such as N-(furan-2-ylmethyl)furan-2-carboxamide, has demonstrated the advantages of this technique. researchgate.net In a typical procedure, the carboxylic acid and amine are dissolved in a suitable solvent, often a high-boiling polar solvent like dimethylformamide (DMF) or in some cases, under solvent-free conditions, along with a coupling agent. researchgate.netnih.gov The reaction mixture is then subjected to microwave irradiation for a short period.

The table below illustrates plausible reaction conditions for the microwave-assisted synthesis of this compound, based on data from analogous reactions involving furan carboxylic acids and various amines.

| Parameter | Value | Reference |

| Reactants | Furan-3-carboxylic acid, Benzhydrylamine | N/A |

| Coupling Agent | HATU, EDC/HOBt, or similar | nih.gov |

| Solvent | DMF, Acetonitrile, or solvent-free | researchgate.netnih.gov |

| Microwave Power | 100 - 300 W | nih.gov |

| Temperature | 100 - 150 °C | nih.gov |

| Reaction Time | 5 - 30 minutes | nih.govnih.gov |

| Plausible Yield | > 80% | nih.govnih.gov |

This table presents hypothetical data for this compound based on analogous reactions.

The significant reduction in reaction time, from several hours in conventional heating to mere minutes under microwave irradiation, is a key advantage. nih.gov This rapid synthesis not only improves efficiency but can also minimize the formation of byproducts that may occur during prolonged heating.

Flow Chemistry Applications for Continuous Production

Flow chemistry has revolutionized chemical manufacturing by enabling the continuous production of target molecules in a safe, efficient, and scalable manner. nih.gov This technology involves pumping reactants through a network of tubes and reactors where the reaction occurs. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction conditions to maximize yield and purity. nih.gov

For the synthesis of this compound, a continuous flow process would offer several advantages over traditional batch production, including improved heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward integration of in-line purification and analysis. rsc.org

Detailed Research Findings:

While specific flow chemistry protocols for this compound are not documented, the synthesis of various amides in continuous flow systems is well-established. nih.govresearchgate.net A plausible flow setup for the synthesis of this compound would involve two separate streams. One stream would contain furan-3-carboxylic acid and a suitable activating agent (e.g., a carbodiimide) in an appropriate solvent. The second stream would contain benzhydrylamine. These streams would be pumped into a T-mixer to ensure efficient mixing before entering a heated reactor coil. The product stream emerging from the reactor could then be directed to an in-line purification module.

The following table outlines potential parameters for the continuous flow synthesis of this compound, derived from general principles and published data on flow-based amide synthesis.

| Parameter | Value | Reference |

| Reactant Streams | 1: Furan-3-carboxylic acid + Activating Agent; 2: Benzhydrylamine | nih.gov |

| Solvent | Acetonitrile, Tetrahydrofuran (THF) | rsc.org |

| Flow Rate | 0.1 - 1.0 mL/min | nih.gov |

| Reactor Temperature | 80 - 150 °C | rsc.org |

| Residence Time | 10 - 60 minutes | rsc.org |

| Reactor Type | Packed-bed or heated coil reactor | nih.gov |

| Potential Throughput | Grams to kilograms per day (scalable) | nih.gov |

This table presents hypothetical data for this compound based on analogous reactions.

The ability to scale up production by simply running the flow system for longer periods or by "numbering-up" (using multiple reactors in parallel) makes flow chemistry an attractive option for the industrial-scale synthesis of this compound.

Advanced Structural Elucidation and Conformational Analysis

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are fundamental to the detailed structural analysis of N-benzhydrylfuran-3-carboxamide, offering insights into its electronic, vibrational, and atomic constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the molecular structure of this compound in solution. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a more detailed structural elucidation. These experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, confirming the arrangement of the furan (B31954) ring, the carboxamide linkage, and the two phenyl rings of the benzhydryl moiety.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring within the molecule, such as the rotation around the C-N amide bond or the conformational flexibility of the benzhydryl group. Changes in the NMR spectrum as a function of temperature can indicate the presence of different conformers and allow for the determination of the energy barriers between them.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The following is a generalized representation.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Furan H-2 | ~8.2 | ~143.0 |

| Furan H-4 | ~6.7 | ~110.0 |

| Furan H-5 | ~7.6 | ~145.0 |

| Benzhydryl CH | ~6.5 | ~58.0 |

| Phenyl CHs | ~7.2-7.4 | ~127.0-129.0 |

| Amide NH | ~8.5 | - |

| Carbonyl C=O | - | ~162.0 |

| Furan C-3 | - | ~120.0 |

| Phenyl C-ipso | - | ~141.0 |

This table is interactive. You can sort and filter the data.

Key vibrational bands observed in the IR spectrum include:

N-H stretching: A sharp band typically appears around 3300 cm⁻¹, characteristic of the amide N-H bond.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching of the benzhydryl methine group appears just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong absorption band is present in the region of 1650-1680 cm⁻¹, corresponding to the carbonyl group of the amide.

N-H bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is typically found around 1530-1550 cm⁻¹.

C-O-C stretching: Vibrations associated with the furan ring's ether linkage can be observed in the fingerprint region.

Raman spectroscopy provides additional information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the phenyl groups are often prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | ~1540 |

This table is interactive. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of the compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing the characteristic losses of neutral fragments and the formation of stable ions. Common fragmentation pathways for this compound would likely involve cleavage of the amide bond and fragmentation of the benzhydryl group. A primary fragmentation would be the formation of the stable benzhydryl cation.

Solid-State Structural Elucidation via X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing arrangement within the crystal lattice.

Crystallographic studies would likely show that the amide group is relatively planar due to delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the furan and benzhydryl moieties relative to the amide plane would be a key feature. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be elucidated, providing insight into the forces that govern the crystal packing.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is a significant aspect of its stereochemistry.

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon atom, introduces considerable conformational flexibility. The rotation of the two phenyl rings around their respective C-C bonds, as well as the rotation of the entire benzhydryl group around the C-C bond connecting it to the methine carbon, can lead to different conformational isomers.

The steric hindrance between the two bulky phenyl groups and between the phenyl groups and the rest of the molecule will influence the preferred conformations and the energy barriers to rotation. In the solid state, the molecule will adopt a single, low-energy conformation. In solution, however, multiple conformations may exist in equilibrium, and their relative populations can be influenced by the solvent and temperature. Computational modeling, in conjunction with experimental data from techniques like VT-NMR, can be used to explore the potential energy surface and identify the most stable conformers and the transition states that separate them.

Furan Ring Planarity and Substituent Effects on Conformation

The conformational arrangement of this compound is determined by the interplay between the inherent planarity of the furan ring and the significant steric and electronic demands of its substituents: the carboxamide group at the 3-position and the bulky benzhydryl group on the amide nitrogen.

Furan Ring Planarity

The furan ring, a five-membered aromatic heterocycle, generally adopts a planar conformation. This planarity is a consequence of the sp² hybridization of its four carbon atoms and one oxygen atom, which allows for the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from an oxygen lone pair) across the ring, fulfilling Hückel's rule for aromaticity.

Substituent Effects on Conformation

Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the possibility of syn and anti conformations. However, the immense steric bulk of the benzhydryl group is likely to strongly favor a specific conformation to minimize steric clashes with the carbonyl oxygen and the furan ring.

Detailed conformational analysis of structurally analogous compounds, such as N-benzhydrylformamides, provides valuable insight. Computational studies on N-benzhydrylformamide have quantified the rotational energy barriers associated with different parts of the molecule. These studies reveal a significant energy barrier to the rotation of the formyl group (analogous to the furan-3-oyl group) and an even more substantial barrier to the rotation of the aryl groups within the benzhydryl moiety, especially when ortho-substituents are present.

The table below, based on data from a study on N-benzhydrylformamide and its derivatives, illustrates the energetic penalties for rotation around key bonds. These values, obtained through DFT calculations, highlight the conformational rigidity imposed by the benzhydryl group.

| Compound | Rotational Barrier of Formyl Group (ΔG≠298, kcal/mol) | Rotational Barrier of Aryl Group (ΔG≠298, kcal/mol) |

|---|---|---|

| N-benzhydrylformamide (BHFA) | ~20-23 | 2.5 |

| ortho-iodo-N-benzhydrylformamide | ~20-23 | 9.8 |

Data derived from a DFT study on N-benzhydrylformamides, serving as an analogue for this compound. nih.gov

Theoretical and Computational Investigations

Quantum Chemical and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a mainstay for predicting molecular properties, offering a balance between accuracy and computational cost.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Within this framework, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily polarized and is generally associated with higher chemical reactivity and biological activity. nih.govnih.gov DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to calculate these orbital energies. mdpi.comnih.gov

Table 1: Illustrative Frontier Orbital Properties for N-benzhydrylfuran-3-carboxamide This table is for illustrative purposes to show the type of data generated from DFT calculations, as specific values for the target compound are not available in the provided search results.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

A hypothetical HOMO-LUMO gap of 4.75 eV would indicate a molecule with considerable stability. The distribution of these orbitals across the molecular structure would reveal the most probable sites for nucleophilic and electrophilic attacks.

FMO theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. wikipedia.orgsapub.org Conceptual DFT extends this by defining global reactivity indices that quantify a molecule's reactivity. These indices are calculated from the energies of the frontier orbitals.

Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Soft molecules, with a small energy gap, are more reactive. nih.gov

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Illustrative Conceptual DFT Reactivity Indices for this compound This table is for illustrative purposes. The values are hypothetical.

| Reactivity Index | Definition | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.875 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.375 |

| Global Electrophilicity Index (ω) | μ² / (2η) | 3.16 |

These indices provide a quantitative measure of the molecule's stability and reactivity profile. nih.govnih.gov

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, one would expect negative potential around the oxygen atom of the carbonyl group and the furan (B31954) ring's oxygen, making them potential hydrogen bond acceptors. The hydrogen atom on the amide nitrogen would likely be a region of positive potential, acting as a hydrogen bond donor.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its movement and conformational changes over time. frontiersin.org This is essential for understanding how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations can model this behavior by placing the molecule in a simulated box of solvent molecules (explicit solvent) or by using a mathematical model to represent the solvent's properties (implicit or continuum solvent). nih.gov Studies have shown that conformational stability can differ between the gas phase and solution. nih.gov Hydrogen bonding interactions between the solvent and the molecule can stabilize certain conformers over others, potentially altering the molecule's preferred shape and reactivity. nih.gov

MD simulations are a cornerstone for studying how a ligand, such as this compound, might interact with a protein target. physchemres.org A simulation of the protein-ligand complex can reveal the stability of the binding pose and the key interactions that maintain it. Analysis of the simulation trajectory can identify specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or water bridges. physchemres.org

Furthermore, simulation data can be used to calculate the binding free energy, a theoretical estimate of the ligand's binding affinity for the protein. frontiersin.org Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) are commonly used for this purpose. frontiersin.orgresearchgate.net These calculations are vital in drug discovery for ranking potential inhibitors and guiding lead optimization. nih.gov

Table 3: Illustrative Ligand-Protein Interaction Analysis from MD Simulation This table is for illustrative purposes to show the type of data generated from MD simulations. The protein and residues are hypothetical.

| Interacting Residue | Interaction Type | Interaction Fraction (%) |

| TYR 294 | H-Bond, Hydrophobic | 85 |

| TRP 424 | Hydrophobic | 70 |

| THR 278 | H-Bond | 65 |

| ILE 267 | Hydrophobic | 40 |

This analysis would pinpoint key residues in a target's binding site, providing a rationale for the ligand's activity and suggesting potential modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. For this compound derivatives, theoretical QSAR studies are instrumental in identifying the key molecular features that influence their potential efficacy.

While specific, comprehensive QSAR studies focused solely on a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of such an approach can be outlined. A theoretical QSAR model for this scaffold would involve the generation of a dataset of virtual derivatives by systematically modifying the benzhydryl and furan-3-carboxamide (B1318973) moieties. For each derivative, a variety of molecular descriptors would be calculated, including:

Electronic Descriptors: Such as atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO), which provide insight into the molecule's reactivity and ability to participate in electrostatic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters, which describe the size and shape of the molecule and its fit within a biological target.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, capturing information about branching and connectivity.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links these descriptors to a predicted biological activity. The robustness and predictive power of such a model would then be validated internally and externally to ensure its reliability. The insights gained from the model's coefficients would highlight which properties are most critical for activity, thereby guiding the design of new, potentially more potent compounds. For instance, a hypothetical QSAR model might reveal that increased hydrophobicity in the benzhydryl group and specific electronic properties on the furan ring are beneficial for the desired activity.

Cheminformatics and Rational Design Principles for this compound Scaffolds

Cheminformatics provides the tools and techniques necessary for the rational design of novel molecules based on the this compound scaffold. This process leverages computational methods to generate, manage, and analyze chemical data, ultimately leading to the design of compounds with optimized properties. nih.gov

The principles of rational design for this scaffold would begin with an understanding of its core components: the bulky, lipophilic benzhydryl group, the central furan-3-carboxamide linker, and the potential for substitution on both the phenyl rings and the furan ring. The process often involves the following steps:

Scaffold Hopping and Bioisosteric Replacement: Cheminformatics databases can be searched for known scaffolds that are bioisosteres of the furan-3-carboxamide core. This could lead to the design of novel series with similar biological activities but potentially improved properties, such as better metabolic stability or synthetic accessibility. For example, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole.

Pharmacophore Modeling: If a biological target for this compound is known or hypothesized, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Virtual screening of compound libraries against this pharmacophore model can identify new molecules, including novel this compound derivatives, that are likely to be active.

Molecular Docking: In cases where the three-dimensional structure of the biological target is available, molecular docking simulations can be performed. This technique predicts the preferred orientation of the this compound molecule when bound to the target, as well as the binding affinity. Docking studies can elucidate key interactions, such as hydrogen bonds between the carboxamide group and receptor residues or hydrophobic interactions involving the benzhydryl moiety. The insights from docking can guide modifications to the scaffold to enhance these interactions and improve potency.

The application of these cheminformatics and rational design principles allows for a more focused and efficient approach to drug discovery compared to traditional high-throughput screening. It enables the design of smaller, more targeted libraries of this compound derivatives with a higher probability of success.

Mechanistic Elucidation of Biomolecular Interactions if Applicable, Focusing Solely on Mechanism

Molecular Recognition and Binding Site Characterization

To date, no studies have been published that identify or characterize the specific binding sites of N-benzhydrylfuran-3-carboxamide in any biological target, such as enzymes or receptors. Research in this area would involve techniques like X-ray crystallography, NMR spectroscopy, or computational docking studies to visualize and understand the interactions between the compound and its potential protein partners.

There is no information available on the effects of this compound on enzyme activity. Future research would need to determine if the compound acts as an inhibitor, activator, or has no effect on various enzymes. Should it exhibit inhibitory activity, further kinetic studies would be required to define the mechanism, such as whether it functions as a competitive, non-competitive, or uncompetitive inhibitor. This would involve measuring reaction rates at varying substrate and compound concentrations to determine key kinetic parameters.

Similarly, the affinity and binding kinetics of this compound for any specific receptor are unknown. Radioligand binding assays or surface plasmon resonance (SPR) would be necessary to measure its association (k_on) and dissociation (k_off) rate constants, as well as its equilibrium dissociation constant (K_d). Such data would provide insight into the strength and stability of the ligand-receptor complex.

Investigation of Cellular Signal Transduction Pathways

Without identified biological targets, the impact of this compound on cellular signal transduction pathways remains uninvestigated. Research in this area would typically follow the identification of a binding partner and would involve assays to measure downstream signaling events, such as changes in second messenger concentrations or the phosphorylation state of key signaling proteins.

Structure-Activity Relationship (SAR) Analysis for Molecular Recognition and Functional Modulation of this compound Analogues

A systematic exploration of the structure-activity relationship (SAR) for this compound has not been undertaken. Such studies would involve the synthesis and biological evaluation of a series of analogues to determine how modifications to the furan (B31954) ring, the carboxamide linker, and the benzhydryl group affect biological activity. This process is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening Methodologies for the Discovery of this compound Modulators

High-throughput screening (HTS) is a powerful method for discovering new biologically active compounds. In the context of this compound, HTS methodologies could be developed once a specific biological target or pathway has been identified. These methods would involve miniaturized, automated assays designed to test large libraries of compounds for their ability to modulate the chosen target. The development of such an assay would be contingent on first establishing a clear biological role for the parent compound.

Metabolic Pathway Investigations Focused on Biochemical Transformation, Not Clinical Adme

Enzymatic Biotransformation and Metabolic Fate Studies in vitro

In vitro studies using human liver microsomes are a standard method to investigate the phase I metabolism of new chemical entities. nih.govnih.gov For N-benzhydrylfuran-3-carboxamide, such studies would likely reveal a range of metabolites resulting from oxidative and hydrolytic reactions. The primary sites for metabolic attack are predicted to be the benzhydryl moiety, the furan (B31954) ring, and the amide bond.

The benzhydryl group is susceptible to hydroxylation at the methine carbon, a common metabolic pathway for many compounds containing this functional group. Additionally, the phenyl rings of the benzhydryl group are prone to aromatic hydroxylation.

The furan ring is another key site for metabolism. Cytochrome P450-mediated oxidation of the furan ring is a major pathway that can lead to the formation of reactive intermediates. mdpi.com This can result in the formation of an epoxide or a cis-enedione, which can then undergo further transformations. mdpi.com

Finally, the carboxamide linkage can be a target for enzymatic hydrolysis, leading to the cleavage of the molecule into furan-3-carboxylic acid and benzhydrylamine.

Identification of Principal Metabolites of this compound (if any)

Based on the predicted enzymatic biotransformations, a number of principal metabolites of this compound can be postulated. The most likely metabolites would arise from hydroxylation and hydrolysis reactions.

Hydroxylation of the benzhydryl moiety would produce N-(hydroxy(diphenyl)methyl)furan-3-carboxamide. Aromatic hydroxylation of one of the phenyl rings would yield N-((hydroxyphenyl)(phenyl)methyl)furan-3-carboxamide.

Oxidation of the furan ring could lead to the formation of a furan epoxide, which can then be hydrolyzed to a dihydrodiol derivative or react with cellular nucleophiles. Alternatively, oxidation may lead to ring opening to form a reactive dialdehyde, which would be further oxidized to a dicarboxylic acid.

Hydrolysis of the amide bond would result in the formation of two distinct metabolites: furan-3-carboxylic acid and benzhydrylamine. These primary metabolites could then undergo further phase II metabolism, such as glucuronidation.

Interactive Data Table of Predicted Principal Metabolites

| Metabolite Name | Predicted Metabolic Pathway |

| N-(hydroxy(diphenyl)methyl)furan-3-carboxamide | Benzhydryl hydroxylation |

| N-((hydroxyphenyl)(phenyl)methyl)furan-3-carboxamide | Aromatic hydroxylation |

| Furan-3-carboxylic acid | Amide hydrolysis |

| Benzhydrylamine | Amide hydrolysis |

| Dihydrodiol derivative of this compound | Furan ring oxidation and hydrolysis |

Elucidation of Enzymatic Biotransformation Mechanisms (e.g., specific enzymes involved)

The biotransformation of this compound is expected to be primarily mediated by Cytochrome P450 (CYP) enzymes and hydrolases.

The oxidative metabolism, including hydroxylation of the benzhydryl group and oxidation of the furan ring, is characteristic of CYP-mediated reactions. Several CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are known to be involved in the metabolism of a wide variety of xenobiotics containing aromatic and heterocyclic rings. nih.gov Without specific experimental data, it is challenging to pinpoint the exact isoform(s) responsible for the metabolism of this compound. However, based on the metabolism of structurally similar compounds, CYP3A4 and CYP2D6 are strong candidates for the oxidative pathways.

The hydrolysis of the carboxamide bond is catalyzed by a class of enzymes known as amidases or carboxylesterases. These enzymes are present in various tissues, including the liver, and are responsible for the cleavage of amide bonds in many drugs and other xenobiotics.

Computational Prediction and Modeling of Metabolic Pathways

In the absence of experimental data, computational tools can be employed to predict the metabolic fate of a compound. Various in silico models and software programs can predict the sites of metabolism and the likely metabolites. These tools utilize algorithms based on known metabolic reactions and substrate specificities of drug-metabolizing enzymes.

For this compound, computational models would likely predict the same metabolic hotspots identified through the analysis of its structural components: the benzhydryl carbon, the phenyl rings, and the furan ring. These programs can also provide a rank-ordered list of potential metabolites based on the predicted likelihood of their formation. Such predictions are valuable for guiding future in vitro and in vivo metabolic studies.

Applications As Chemical Probes or Synthetic Intermediates

N-benzhydrylfuran-3-carboxamide as a Versatile Synthon in Organic Synthesis

A synthon, in the realm of organic chemistry, is a conceptual unit within a molecule that can be formed by a known synthetic operation. The this compound structure contains several reactive sites that could be exploited, rendering it a potentially versatile synthon.

The furan (B31954) moiety is an electron-rich heterocycle known for its participation in a variety of chemical transformations. ijabbr.com Furan derivatives can undergo electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions, making them valuable precursors in the synthesis of more complex molecules. ijabbr.com The 3-carboxamide portion of the molecule provides a robust amide bond that can influence the electronic properties of the furan ring and also serve as a handle for further functionalization.

The benzhydryl group, on the other hand, is a bulky substituent that can impart specific conformational constraints on a molecule. This group is often found in pharmaceutically active compounds. nih.govacs.org The synthesis of N-benzhydryl amides can be achieved through methods such as the Ritter reaction, where a nitrile reacts with an alcohol (like benzhydrol) under acidic conditions. organic-chemistry.org

Theoretically, this compound could be synthesized from furan-3-carboxylic acid and benzhydrylamine, or through alternative routes involving the coupling of a furan-3-carbonyl derivative with a benzhydryl-containing nucleophile. Once formed, this compound could serve as a key intermediate. For instance, the furan ring could be selectively oxidized or participate in Diels-Alder reactions to create novel polycyclic systems. ucl.ac.uk

| Potential Synthetic Transformations of this compound |

| Reaction Type |

| Electrophilic Aromatic Substitution |

| Diels-Alder Cycloaddition |

| Metal-Catalyzed Cross-Coupling |

| Ring-Opening/Rearrangement |

| Side-Chain Modification |

Design and Synthesis of Chemical Probes and Biosensors (theoretical and methodological aspects)

Chemical probes are small molecules used to study and manipulate biological systems, while biosensors are devices that use a biological component to detect a chemical substance. The design of such tools often requires a scaffold that can be readily modified to incorporate reporter groups (like fluorophores or affinity tags) and to tune binding affinity and selectivity for a biological target.

The furan scaffold has been identified as a promising core for biologically active compounds. ijabbr.comijabbr.com Its derivatives have been investigated for a wide range of biological activities. nih.govnih.govnih.gov The this compound structure could, in theory, serve as a foundational scaffold for chemical probes. The benzhydryl group could function as a recognition element, interacting with hydrophobic pockets in proteins, while the furan ring provides a platform for the attachment of signaling moieties.

Methodologically, the synthesis of a chemical probe based on this scaffold would involve the strategic introduction of functional groups. For example, a derivative of the furan ring could be synthesized to include a terminal alkyne or azide, allowing for the facile attachment of a fluorophore via "click chemistry." The aryl rings of the benzhydryl group could also be functionalized to modulate the probe's properties.

| Conceptual Design of a Chemical Probe from this compound |

| Component |

| Recognition Element |

| Linker |

| Reporter Group |

| Solubilizing Group |

Scaffold-Based Design and Synthesis of Complex Molecular Architectures

Scaffold-based design is a powerful strategy in medicinal chemistry and materials science for creating libraries of related compounds with diverse properties. acs.org This approach involves the use of a core molecular framework (the scaffold) that can be decorated with various substituents. The furan ring is a well-established scaffold in this regard. ijabbr.comucl.ac.uk

This compound itself can be viewed as a decorated scaffold. The furan-3-carboxamide (B1318973) core can be systematically modified to explore chemical space. For instance, a library of analogs could be generated by varying the substituents on the furan ring or by replacing the benzhydryl group with other bulky moieties. This "scaffold hopping" approach, where core structures are replaced with novel ones while retaining key binding interactions, is a valuable tool in drug discovery. chemrxiv.orgyoutube.com

| Hypothetical Library Generation from a Furan-3-Carboxamide Scaffold |

| Point of Diversification |

| Furan Ring Position 2 |

| Furan Ring Position 4 |

| Furan Ring Position 5 |

| Amide Nitrogen Substituent |

Future Research Directions and Challenges

Frontiers in Synthetic Methodologies for N-benzhydrylfuran-3-carboxamide

The efficient and sustainable synthesis of this compound and its analogues is pivotal for extensive biological evaluation. Future research will likely move beyond traditional batch synthesis to embrace more advanced and greener chemical practices.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.govtandfonline.comresearchgate.netthieme-connect.com For the synthesis of this compound, microwave-assisted amidation could offer a high-throughput method for generating a library of derivatives for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, scalability, and process control. researchgate.netnih.govacs.orgamidetech.com A flow-based approach to synthesizing this compound could involve the in-line formation of an activated carboxylic acid derivative followed by immediate reaction with benzhydrylamine, minimizing the handling of unstable intermediates. acs.org

Biocatalysis: The use of enzymes to catalyze chemical reactions is a hallmark of green chemistry. rsc.orgchemrxiv.orgsemanticscholar.orgrsc.orgnih.gov Future research could explore the use of lipases or engineered amide bond-forming enzymes for the synthesis of this compound. rsc.org This approach offers high selectivity and mild reaction conditions, reducing the environmental impact of the synthesis.

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.govnih.govtandfonline.com | High-throughput synthesis of analogues for SAR studies. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. researchgate.netnih.govamidetech.com | Continuous and automated production of the target compound. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.orgrsc.org | Enantioselective synthesis and greener production routes. |

Synergistic Integration of Advanced Computational Approaches in Discovery and Design

Computational chemistry plays an indispensable role in modern drug discovery, offering predictive insights that can guide and accelerate experimental work. jddhs.comresearchgate.netjddhs.com For a novel scaffold like this compound, a synergistic approach combining various computational techniques will be crucial.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of electronic structure, which is vital for understanding reactivity and molecular properties. mdpi.comnih.govscienceopen.comnih.govscispace.com QM calculations can be employed to predict the conformational preferences of this compound and to model its interaction with potential biological targets at an electronic level. nih.govscispace.com

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of this compound and its binding stability to a target protein over time. nih.govnih.govnottingham.ac.ukresearchgate.net These simulations can reveal key intermolecular interactions and help to predict binding affinities. nottingham.ac.uk

In Silico Screening and Docking: Virtual screening and molecular docking are powerful tools for identifying potential biological targets and predicting the binding mode of a ligand. nih.govacs.orgresearchgate.netnih.govtandfonline.com Large libraries of this compound derivatives can be computationally screened against various protein targets to prioritize compounds for synthesis and experimental testing. acs.org

| Computational Approach | Primary Function | Application in this compound Research |

| Quantum Mechanics (QM) | Accurate electronic structure calculations. mdpi.comnih.govscienceopen.com | Predicting conformational energies and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulating molecular motion over time. nih.govresearchgate.net | Assessing binding stability and conformational flexibility. |

| Molecular Docking | Predicting ligand-protein binding modes. nih.govnih.gov | Identifying potential biological targets and guiding lead optimization. |

Deepening Mechanistic Insights into Biomolecular Interactions

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. A variety of experimental techniques can be employed to probe these interactions. nih.govnih.govresearchgate.netmdpi.comwikipedia.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics and affinity of binding between a small molecule and a protein immobilized on a sensor surface. researchgate.net This would be a valuable tool for quantifying the interaction of this compound with potential protein targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes. This can offer deeper insights into the driving forces behind the binding of this compound to its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the specific parts of a ligand that are in close contact with a protein and map the binding site on the protein surface.

Emerging Analytical Techniques for Structural and Conformational Analysis

The precise three-dimensional structure and conformational dynamics of this compound are critical determinants of its biological activity. Advanced analytical techniques are essential for this characterization.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of small molecules. rigaku.comexcillum.comuq.edu.audiamond.ac.ukacs.org Obtaining a crystal structure of this compound would provide definitive information about its solid-state conformation and intermolecular interactions. rigaku.comexcillum.com

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of this compound. youtube.compressbooks.pubquora.comwikipedia.orgsydney.edu.au Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, which can provide valuable structural information. quora.comsydney.edu.au

Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY and ROESY, can be used to determine the through-space proximity of protons, providing crucial information about the solution-state conformation and flexibility of the benzhydryl and furan (B31954) moieties relative to each other.

| Analytical Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | Precise 3D atomic structure in the solid state. rigaku.comuq.edu.au | Definitive conformational analysis and packing interactions. |

| Mass Spectrometry | Molecular weight and elemental composition. pressbooks.pubwikipedia.org | Confirmation of identity and structural fragmentation patterns. |

| Advanced NMR | Solution-state conformation and dynamics. | Understanding the molecule's shape and flexibility in a biological context. |

Q & A

Q. What are the common synthetic routes for preparing N-benzhydrylfuran-3-carboxamide and related benzofuran carboxamides?

Synthesis typically involves condensation of o-hydroxyacetophenone derivatives with appropriate carbonyl precursors, followed by carboxamide formation via coupling reactions (e.g., using chloroacetyl chloride or activated carboxylic acids). For example, N-substituted benzofurans often require acylation of the furan ring with benzhydryl amines under reflux conditions in solvents like DMF or acetonitrile . Optimization of reaction parameters (e.g., temperature, catalyst) is critical to avoid side products such as over-oxidized derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the benzhydryl group (distinct aromatic splitting patterns) and carboxamide linkage (NH proton at ~8-10 ppm) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .

- XRD for crystalline derivatives to resolve stereochemical ambiguities .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Anticancer: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

- Antioxidant: DPPH radical scavenging or FRAP assays .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the carboxamide’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of benzofuran carboxamides be resolved?

Contradictions often arise from variations in assay conditions (e.g., serum concentration, cell passage number) or compound stability. Mitigation strategies include:

- Standardized protocols across labs (e.g., ATCC cell lines, controlled DMSO concentrations) .

- Metabolic stability studies (e.g., liver microsome assays) to assess degradation pathways .

- Dose-response redundancy using orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3/7 luminescence) .

Q. What computational tools are effective for predicting the pharmacokinetics of this compound analogs?

- ADMET Prediction: SwissADME or ADMETLab for bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Molecular Dynamics (MD): GROMACS to simulate receptor-ligand binding (e.g., with kinase domains) and assess conformational stability .

- QSAR Models: Train models using datasets from PubChem or ChEMBL to correlate substituents (e.g., benzhydryl vs. methoxyphenyl) with activity .

Q. How do structural modifications (e.g., nitro groups, halogenation) impact the reactivity and bioactivity of benzofuran carboxamides?

- Electron-withdrawing groups (NO₂, Cl): Enhance electrophilicity, improving enzyme inhibition but potentially reducing solubility. For example, nitrofuran derivatives show potent antibacterial activity but may exhibit toxicity .

- Benzhydryl vs. aryl substituents: Bulky benzhydryl groups improve receptor selectivity (e.g., serotonin receptors) but complicate synthetic yields .

- Methoxy groups: Increase metabolic stability but may reduce membrane permeability .

Methodological Challenges and Solutions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted acylation .

- Workup optimization: Liquid-liquid extraction with ethyl acetate/water mixtures to isolate polar byproducts .

Q. How can researchers address low solubility of benzofuran carboxamides in biological assays?

- Co-solvents: DMSO (≤0.1% v/v) or cyclodextrin-based formulations .

- Prodrug design: Introduce phosphate or ester groups hydrolyzed in vivo .

- Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .

Comparative and Mechanistic Studies

Q. How does this compound compare to its N-(methoxyphenyl) analogs in receptor binding?

Q. What mechanistic insights explain the anticancer activity of benzofuran carboxamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.